3,3'-Dichlorobisphenol A

概述

描述

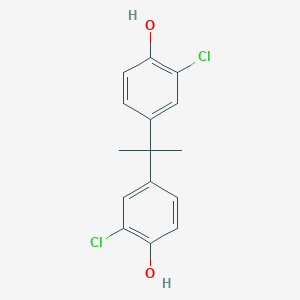

2,2-Bis(3-chloro-4-hydroxyphenyl)propane is an organic compound that belongs to the class of bisphenols It is characterized by the presence of two phenolic groups substituted with chlorine atoms and connected through a propane bridge

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(3-chloro-4-hydroxyphenyl)propane typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound. The reaction conditions often include:

Temperature: 60-80°C

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Solvent: Organic solvents like tetrahydrofuran or dimethyl sulfoxide

Industrial Production Methods

In industrial settings, the production of 2,2-Bis(3-chloro-4-hydroxyphenyl)propane may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the reaction rate and selectivity, making the process more efficient.

化学反应分析

Types of Reactions

2,2-Bis(3-chloro-4-hydroxyphenyl)propane undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Dihydroxy derivatives

Substitution: Amino or thiol-substituted phenols

科学研究应用

Environmental Applications

1. Water Treatment:

Cl2BPA can be formed during the chlorination of drinking water containing BPA. Understanding its formation and degradation is crucial for developing effective water treatment processes. Research indicates that Cl2BPA may persist in water systems, raising concerns about its potential toxic effects on aquatic life and human health .

2. Biodegradation Studies:

Studies have focused on the biodegradation pathways of Cl2BPA in various environmental matrices. Research has shown that specific microbial strains can metabolize Cl2BPA, potentially leading to its detoxification in contaminated environments .

Toxicological Research

1. Health Effects:

Research on Cl2BPA indicates that it may exhibit endocrine-disrupting properties similar to those of BPA. Animal studies have suggested that exposure to Cl2BPA can lead to developmental and reproductive toxicity . The compound's ability to interfere with hormonal signaling pathways is a significant area of investigation.

2. Carcinogenic Potential:

The carcinogenic potential of Cl2BPA has been evaluated in various studies. Evidence suggests that exposure may increase the risk of tumor formation in laboratory animals, warranting further investigation into its long-term health effects .

Materials Science Applications

1. Polymer Production:

Cl2BPA has been explored as a monomer for synthesizing high-performance polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in electronics and automotive industries .

2. Coatings and Adhesives:

Due to its chemical stability and resistance to degradation, Cl2BPA is being investigated for use in coatings and adhesives that require durability under harsh conditions. The incorporation of Cl2BPA into formulations can improve adhesion strength and longevity .

Case Studies

作用机制

The mechanism of action of 2,2-Bis(3-chloro-4-hydroxyphenyl)propane involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity, allowing it to participate in various biochemical pathways.

相似化合物的比较

Similar Compounds

2,2-Bis(4-hydroxyphenyl)propane:

2,2-Bis(3-amino-4-hydroxyphenyl)propane: Contains amino groups instead of chlorine, leading to different reactivity and applications.

2,2-Bis(4-hydroxyphenyl)propane: Another bisphenol compound with different substitution patterns.

Uniqueness

2,2-Bis(3-chloro-4-hydroxyphenyl)propane is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity. This makes it suitable for specific applications where halogenated compounds are preferred.

生物活性

3,3'-Dichlorobisphenol A (3,3'-Cl₂BPA) is a chlorinated derivative of bisphenol A (BPA), which has garnered attention due to its potential biological activities and health implications. This article reviews the biological activity of 3,3'-Cl₂BPA, focusing on its toxicological effects, mechanisms of action, and implications for human health based on diverse research findings.

This compound is characterized by two chlorine atoms positioned at the 3,3' positions of the bisphenol A structure. This modification alters its physical and chemical properties, potentially enhancing its biological activity compared to BPA.

1. Carcinogenic Potential

Research indicates that 3,3'-Cl₂BPA may exhibit carcinogenic properties. In vitro studies have shown that it can induce DNA damage and mutations, which are critical factors in cancer development. For instance, studies demonstrated that 3,3'-Cl₂BPA increased the frequency of sister chromatid exchanges and caused unscheduled DNA synthesis in various cell lines .

2. Endocrine Disruption

As with other BPA analogs, 3,3'-Cl₂BPA is suspected to act as an endocrine disruptor. It has been linked to alterations in thyroid hormone levels and thyroid nodular disease (TND). A case-control study conducted in Cyprus and Romania found associations between urinary levels of chlorinated bisphenols and the prevalence of TND among women .

3. Genotoxicity

The genotoxic effects of 3,3'-Cl₂BPA have been documented in both in vitro and in vivo studies. Animal models exposed to this compound exhibited significant DNA damage and micronuclei formation . These findings highlight the potential risk of genetic alterations following exposure.

The mechanisms through which 3,3'-Cl₂BPA exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cellular damage and inflammation.

- Hormonal Activity : By mimicking estrogenic activity, 3,3'-Cl₂BPA can interfere with normal hormonal signaling pathways.

- DNA Interaction : The compound's ability to bind with DNA may result in adduct formation, leading to mutagenic events.

Case Study 1: Thyroid Nodular Disease

A pilot case-control study assessed the relationship between exposure to chlorinated bisphenols and TND among women. Participants with higher urinary concentrations of 3,3'-Cl₂BPA were more likely to have thyroid nodules compared to controls . This suggests a potential link between environmental exposure to this compound and thyroid health.

Case Study 2: Genotoxic Effects in Animal Models

In a series of experiments involving rats and mice, researchers observed that exposure to 3,3'-Cl₂BPA resulted in significant genotoxic effects. These included increased incidences of DNA strand breaks and chromosomal aberrations . Such findings underscore the need for further investigation into the long-term health impacts of this compound.

Summary of Health Effects

| Endpoint | Observed Effects | Study Type |

|---|---|---|

| Carcinogenicity | Tumor formation | Animal Studies |

| Endocrine Disruption | Altered thyroid hormone levels | Case-Control Study |

| Genotoxicity | DNA damage | In Vitro/In Vivo Studies |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3,3’-Cl2BPA and its conjugated forms in biological samples?

- Methodological Answer : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying free and conjugated forms (e.g., glucuronides and sulfates) of 3,3’-Cl2BPA in biological matrices like plasma or urine. Sample preparation involves enzymatic hydrolysis (e.g., β-glucuronidase/sulfatase) to release conjugated metabolites, followed by solid-phase extraction (SPE) for purification. Calibration curves must account for matrix effects, with limits of quantification (LOQ) as low as 0.006 ng/mL for glucuronides and 0.391 ng/mL for sulfates in human plasma .

Q. How should experimental designs address the low detection rates of 3,3’-Cl2BPA in human urine samples?

- Methodological Answer : Studies should use morning urine samples, which show higher detection rates (38% >LOQ) compared to spot samples (29% >LOQ). Analytical protocols must include adjustments for low sample volumes (e.g., 2 mL urine instead of 4 mL) and optimized extraction solvents (e.g., 2.5 mL solvent mixture). Values below the limit of detection (LOD) should be substituted with ½ LOD, and values between LOD and LOQ with ½ LOQ to minimize bias in statistical analysis .

Q. What are the primary metabolic pathways of 3,3’-Cl2BPA in mammalian systems?

- Methodological Answer : 3,3’-Cl2BPA undergoes phase II metabolism, primarily forming glucuronide (3,3’-Cl2BPA-G) and sulfate (3,3’-Cl2BPA-S) conjugates. These metabolites are quantified using isotope-dilution techniques with deuterated internal standards. Rat studies indicate interspecies differences in conjugation efficiency, necessitating species-specific calibration curves for accurate extrapolation to humans .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported estrogenic activities of 3,3’-Cl2BPA compared to other chlorinated bisphenol A derivatives?

- Methodological Answer : Comparative assays using standardized in vitro models (e.g., ERα/β reporter gene assays) are critical. 3,3’-Cl2BPA exhibits higher estrogen receptor binding affinity than BPA but lower activity than 3,3’,5,5’-tetrachlorobisphenol A. Dose-response curves and receptor subtype selectivity (e.g., ERα vs. ERβ) should be analyzed using nonlinear regression models to quantify potency differences .

Q. What statistical approaches are recommended for analyzing non-normally distributed urinary 3,3’-Cl2BPA data in epidemiological studies?

- Methodological Answer : Non-normally distributed data should be log-transformed (natural logarithm) to meet normality assumptions for parametric tests like linear regression. Creatinine adjustment is mandatory to account for urine dilution. For between-group comparisons, use Wilcoxon rank-sum tests for non-parametric data and t-tests for normalized distributions. Covariates like iodine levels (measured via ICP-MS) must be included to control for thyroid function confounders .

Q. How do interspecies differences in 3,3’-Cl2BPA toxicokinetics impact extrapolation of rodent data to human risk assessments?

- Methodological Answer : Cross-species studies in rats and humans reveal divergent conjugation rates (e.g., higher sulfation in rats vs. glucuronidation in humans). Physiologically based pharmacokinetic (PBPK) modeling should integrate species-specific parameters, such as plasma protein binding and biliary excretion rates. Validation requires parallel LC-MS/MS quantification of parent compound and metabolites in matched matrices (e.g., plasma, liver microsomes) .

Q. What quality control measures are critical for ensuring reproducibility in 3,3’-Cl2BPA metabolite quantification?

- Methodological Answer : Include matrix-matched calibration standards and blank samples to monitor background interference. Quality control (QC) samples spiked at low, medium, and high concentrations must demonstrate recoveries of 90–105% for glucuronides and sulfates. Intra- and inter-day precision (CV <15%) should be validated across multiple analytical batches. IS-normalized matrix effects (e.g., ion suppression/enhancement) must be reported for transparency .

Q. Methodological Notes

- Data Handling : Replace non-detects with ½ LOD and values between LOD/LOQ with ½ LOQ to avoid censoring bias .

- Instrumentation : Use inductively coupled plasma mass spectrometry (ICP-MS) for co-measurement of iodine and creatinine via Jaffe method to control for thyroid and renal confounders .

- Ethical Compliance : Adhere to CDC protocols for bioanalytical method validation to ensure regulatory compliance in human studies .

属性

IUPAC Name |

2-chloro-4-[2-(3-chloro-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQRPFBBTWXIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058826 | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-98-1 | |

| Record name | 3,3′-Dichlorobisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dichlorobisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dichlorodian | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenebis[o-chlorophenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-Dichlorobisphenol A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS963RA8KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。